2-Methyl-1-(4-nitrobenzoyl)piperazine
Overview
Description
2-Methyl-1-(4-nitrobenzoyl)piperazine is an organic compound with the molecular formula C12H15N3O3 It is a derivative of piperazine, a heterocyclic amine, and features a nitrobenzoyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-nitrobenzoyl)piperazine typically involves the acylation of piperazine derivatives. One common method is the reaction of 2-methylpiperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrobenzoyl group can be replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Oxidation: Potassium permanganate, acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-Methyl-1-(4-aminobenzoyl)piperazine.
Substitution: Various substituted piperazine derivatives.
Oxidation: 2-Carboxy-1-(4-nitrobenzoyl)piperazine.
Scientific Research Applications
2-Methyl-1-(4-nitrobenzoyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-nitrobenzoyl)piperazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4-nitrobenzoyl)piperazine
- 1-(2-Methyl-3-nitrobenzoyl)-4-(4-nitrophenyl)piperazine
- 1-(2-Nitrobenzoyl)-4-(4-nitrophenyl)piperazine
Uniqueness
2-Methyl-1-(4-nitrobenzoyl)piperazine is unique due to the presence of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall pharmacological profile compared to similar compounds.
Properties
IUPAC Name |
(2-methylpiperazin-1-yl)-(4-nitrophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-9-8-13-6-7-14(9)12(16)10-2-4-11(5-3-10)15(17)18/h2-5,9,13H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEYNBJQZLKPSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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